N-Xantphos

Description

BenchChem offers high-quality N-Xantphos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Xantphos including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWZLYXRAOXOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27NOP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390703 | |

| Record name | 4,6-Bis(diphenylphosphino)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261733-18-0 | |

| Record name | 4,6-Bis(diphenylphosphino)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Bis(diphenylphosphino)-10H-phenoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Xantphos: A Comprehensive Technical Guide to its Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Xantphos, a key bidentate phosphine ligand in modern synthetic chemistry. This document details its core structure, provides a step-by-step synthesis protocol, summarizes key quantitative data, and illustrates its role in catalytic cycles.

N-Xantphos: Structure and Properties

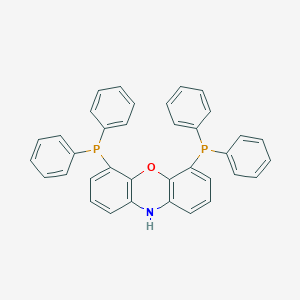

N-Xantphos, chemically known as 4,6-Bis(diphenylphosphino)phenoxazine, is a specialized organophosphorus compound highly valued for its role as a ligand in transition-metal catalysis.[1] Its rigid xanthene-based backbone and the electronic properties of the phenoxazine ring system impart unique catalytic activities, particularly in palladium-catalyzed cross-coupling reactions.

The structural formula of N-Xantphos is presented below:

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule has a more complex 3D geometry.)

The key structural feature of N-Xantphos is the phenoxazine core, which provides a rigid scaffold for the two diphenylphosphino groups. This rigidity, combined with the bite angle of the ligand, plays a crucial role in its catalytic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of N-Xantphos is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 4,6-Bis(diphenylphosphino)phenoxazine | [1] |

| Synonyms | NiXantphos, N-Xantphos | [2][3] |

| CAS Number | 261733-18-0 | |

| Molecular Formula | C36H27NOP2 | |

| Molecular Weight | 551.55 g/mol | |

| Appearance | White to off-white or pale yellow crystalline powder | [3] |

| Melting Point | 256-262 °C | [3] |

| Solubility | Miscible with water | [3] |

Spectroscopic Data

The following table summarizes the key nuclear magnetic resonance (NMR) spectroscopic data for N-Xantphos.

| Nucleus | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | 5.16 (s, 1H, NH), 5.97 (d, 2H), 6.34 (bd, 2H), 6.58 (t, 2H), 7.17–7.23 (bs, 20H) | [4][5] |

| ¹³C NMR | 113.7 (CH), 123.7 (CH), 125.8 (CH), 128.1 (CH), 128.2 (CH), 128.3 (C), 131.3 (bs, CN), 133.9 (CH), 134.0 (C), 136.7 (C) | [4] |

| ³¹P NMR | -19.0 | [4] |

Synthesis of N-Xantphos

The synthesis of N-Xantphos is a multi-step process that can be adapted from established literature procedures.[4][5] The overall synthesis yields yellow crystals of the final product with a reported yield of approximately 70%.[5]

Synthetic Pathway Overview

The synthesis of N-Xantphos generally proceeds through a three-step sequence starting from phenoxazine. The following diagram illustrates the high-level workflow.

Caption: High-level overview of the N-Xantphos synthesis pathway.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on literature reports.[4][5] Researchers should consult the original publications for specific reaction conditions and safety precautions.

Step 1: Bromination of Phenoxazine

-

Reactants: Phenoxazine, N-Bromosuccinimide (NBS), and a suitable solvent (e.g., dichloromethane).

-

Procedure: Dissolve phenoxazine in the solvent and cool the mixture in an ice bath. Add NBS portion-wise while stirring. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain 4,6-dibromophenoxazine.

Step 2: Lithiation of Dibromophenoxazine

-

Reactants: 4,6-dibromophenoxazine, a strong organolithium base (e.g., n-butyllithium), and an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Procedure: Dissolve the dibromophenoxazine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C). Add the organolithium base dropwise and stir the mixture for a specified time.

-

Note: This step generates the highly reactive 4,6-dilithiophenoxazine intermediate in situ.

Step 3: Phosphination to Yield N-Xantphos

-

Reactants: The in situ generated 4,6-dilithiophenoxazine and chlorodiphenylphosphine.

-

Procedure: To the cold solution of the dilithio intermediate, add chlorodiphenylphosphine dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography to afford N-Xantphos as yellow crystals.[5]

Role in Palladium-Catalyzed Cross-Coupling Reactions

N-Xantphos is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction. Its deprotonatable N-H group can play a crucial role in the catalytic cycle, particularly in reactions involving unactivated aryl chlorides.[2]

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction utilizing N-Xantphos.

Caption: Generalized workflow of a Pd-catalyzed cross-coupling reaction.

In this cycle, N-Xantphos coordinates to the palladium center, influencing its electronic and steric properties to facilitate the key steps of oxidative addition and reductive elimination. The specific mechanism and the role of the N-H group can vary depending on the reaction conditions and substrates.

Conclusion

N-Xantphos is a versatile and powerful ligand with significant applications in academic and industrial research. Its robust structure and tunable electronic properties make it an invaluable tool for the synthesis of complex molecules, particularly in the development of pharmaceuticals and fine chemicals. The detailed understanding of its synthesis and catalytic behavior, as outlined in this guide, is crucial for its effective application in modern organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. 4,6-BIS(DIPHENYLPHOSPHINO)PHENOXAZINE | 261733-18-0 [chemicalbook.com]

- 3. 4,6-BIS(DIPHENYLPHOSPHINO)PHENOXAZINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,6-Bis(diphenylphosphino)phenoxazine (nixantphos) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Xantphos: Properties and Applications

Introduction

N-Xantphos, with the systematic name 4,6-Bis(diphenylphosphino)phenoxazine, is a highly effective bidentate phosphine ligand used extensively in organometallic chemistry and catalysis. As a functionalized analog of the well-known Xantphos ligand, N-Xantphos features a phenoxazine backbone that imparts unique electronic properties and reactivity. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its use, and its role in important catalytic cycles, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

N-Xantphos is a solid material valued for its performance as a ligand in various transition metal-catalyzed reactions. Its properties are summarized below, with data for the related and widely used ligand, Xantphos, provided for comparison.

Table 1: Physical Properties of N-Xantphos and Xantphos

| Property | N-Xantphos | Xantphos |

| Systematic Name | 4,6-Bis(diphenylphosphino)phenoxazine | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)[1] |

| Synonyms | NiXantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene[2] |

| CAS Number | 261733-18-0 | 161265-03-8[1][2] |

| Molecular Formula | (C₆H₃)₂NHO(P(C₆H₅)₂)₂ | C₃₉H₃₂OP₂[1][2] |

| Molecular Weight | 551.55 g/mol | 578.63 g/mol [1][2] |

| Appearance | Solid | White to off-white solid[2] |

| Melting Point | 256-262 °C | 224-228 °C[1][2][3][4] |

| Solubility | Soluble in common organic solvents[5] | Soluble in organic solvents[3][4][6][7] |

Table 2: Chemical and Application Properties of N-Xantphos

| Property | Description |

| Functional Group | Phosphine |

| Key Feature | Deprotonatable chelating aryldiphosphine ligand |

| Stability | N-Xantphos based precatalysts are noted to be air, moisture, and thermally-stable.[5] |

| Storage | Recommended storage at 2-8°C. For long-term storage of solutions, -80°C (up to 6 months) or -20°C (up to 1 month) under nitrogen and protected from light is suggested.[8] |

| Primary Applications | Ligand for palladium-catalyzed cross-coupling reactions. |

| Reaction Types | Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling. |

Catalytic Role and Workflow

N-Xantphos is particularly renowned for its application in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a cornerstone of modern synthetic chemistry for forming C-N bonds.[9][10] The ligand's structure provides a large "bite angle," which is crucial for promoting the desired catalytic activity and stability of the palladium center. The general workflow for employing N-Xantphos in catalysis involves its combination with a palladium precursor to form the active catalyst in situ.

The core of N-Xantphos's utility lies in its role within the catalytic cycle. For a typical palladium-catalyzed C-N cross-coupling, the cycle involves the oxidative addition of an aryl halide to the Pd(0)-N-Xantphos complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following section details a representative experimental protocol for a Buchwald-Hartwig amination reaction using an N-Xantphos-ligated palladium precatalyst.

General Procedure for Palladium-Catalyzed N-Arylation of an Amine

Objective: To synthesize an N-aryl amine from an aryl halide and a primary or secondary amine using a palladium/N-Xantphos catalyst system.

Materials:

-

Aryl halide (e.g., chlorobenzene, bromobenzene)

-

Amine (primary or secondary)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

N-Xantphos ligand

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, reflux condenser)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask are added the palladium precursor (e.g., 1-2 mol%), the N-Xantphos ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).

-

Substrate Addition: The aryl halide (1.0 equivalent) and the amine (1.2 equivalents) are added to the flask, followed by the anhydrous solvent.

-

Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) and monitored by an appropriate technique (e.g., TLC, GC-MS). Reaction times can vary from a few hours to 24 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), the mixture is cooled to room temperature. The reaction mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure N-aryl amine product.

This general protocol is adaptable, and the specific choice of palladium source, base, solvent, and temperature may require optimization depending on the specific substrates being coupled.[11][12] N-Xantphos has demonstrated particular effectiveness in the coupling of unactivated aryl chlorides, which are often challenging substrates for other ligands.[9][10][11]

References

- 1. watson-int.com [watson-int.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 161265-03-8,Xantphos [MI] | lookchem [lookchem.com]

- 4. Xantphos - Wikipedia [en.wikipedia.org]

- 5. cenmed.com [cenmed.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

N-Xantphos: A Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

N-Xantphos, a bulky biaryl phosphine ligand, has emerged as a powerful tool in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural and electronic properties enable challenging chemical transformations with high efficiency and selectivity, making it an invaluable asset in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of N-Xantphos, including its fundamental properties, detailed experimental protocols for its application, and a visualization of its role in catalytic cycles.

Core Properties of N-Xantphos

A comprehensive understanding of the physicochemical properties of N-Xantphos is essential for its effective application in catalysis. The key quantitative data for this ligand are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 261733-18-0 | [1][2] |

| Molecular Weight | 551.55 g/mol | [1][2] |

| Linear Formula | C₃₆H₂₇NOP₂ | [1] |

| Synonyms | NiXantphos, 4,5-Bis(diphenylphosphino)-9,9-dimethyl-9H-xanthene | |

| Melting Point | 256-262 °C | |

| Storage Temperature | 2-8 °C |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

N-Xantphos is renowned for its efficacy as a supporting ligand in a variety of palladium-catalyzed cross-coupling reactions. It is particularly effective in facilitating the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in the synthesis of numerous organic compounds.

One of the most significant applications of N-Xantphos is in the Buchwald-Hartwig amination , a powerful method for the formation of C-N bonds via the coupling of aryl halides or triflates with amines. The unique steric and electronic properties of N-Xantphos allow for the efficient coupling of a wide range of substrates, including challenging unactivated aryl chlorides, often at room temperature.[3]

Furthermore, N-Xantphos has proven to be a superior ligand in deprotonative cross-coupling processes (DCCP) . This methodology involves the coupling of an aryl halide with a weakly acidic C-H bond, a transformation that is notoriously difficult to achieve with high selectivity. The Pd/N-Xantphos catalytic system has demonstrated remarkable efficiency in these reactions, enabling the synthesis of complex triarylmethanes and other valuable motifs.[1][2][4][5]

Experimental Protocols

The following protocols provide a general framework for the application of N-Xantphos in palladium-catalyzed cross-coupling reactions. It is important to note that optimization of reaction conditions (e.g., catalyst loading, base, solvent, temperature) may be necessary for specific substrates.

General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides

This protocol is a representative example for the C-N cross-coupling of an aryl chloride with an amine using the Pd/N-Xantphos catalytic system.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Xantphos

-

Aryl chloride

-

Amine

-

Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., toluene, dioxane)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.05 - 2 mol%) and N-Xantphos (e.g., 0.1 - 4 mol%).

-

Add the aryl chloride (1.0 equiv) and the amine (1.2 - 1.5 equiv).

-

Add the base (e.g., KHMDS or NaOtBu, 1.5 - 2.0 equiv).

-

Add the anhydrous solvent (e.g., THF) to achieve the desired concentration.

-

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

Visualizing the Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key steps where the N-Xantphos ligand plays a crucial role.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction using N-Xantphos.

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Bite Angle of N-Xantphos Ligands: A Technical Guide to Catalytic Excellence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of the bite angle in the N-Xantphos family of ligands and its profound impact on the efficiency and selectivity of catalytic reactions. N-Xantphos and its derivatives have emerged as powerful tools in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. Understanding the stereoelectronic properties dictated by the ligand bite angle is paramount for rational catalyst design and reaction optimization.

The Concept of the Ligand Bite Angle

In the realm of coordination chemistry and catalysis, the bite angle (β) of a bidentate ligand is a key geometric parameter defined by the P-M-P angle, where M is the metal center and P represents the phosphorus donor atoms of the ligand.[1] For the Xantphos family of ligands, which are built upon a rigid xanthene backbone, this angle is largely predetermined by the ligand's structure and is referred to as the "natural bite angle" (βn).[2] This structural rigidity, in contrast to more flexible diphosphine ligands, allows for a more predictable and controllable coordination environment around the metal center.

The significance of the bite angle lies in its influence on the steric and electronic properties of the catalyst. A wider bite angle can:

-

Promote Reductive Elimination: In cross-coupling reactions, a larger P-M-P angle can facilitate the final bond-forming reductive elimination step, leading to faster catalytic turnover.

-

Enhance Selectivity: In reactions like hydroformylation, the bite angle plays a critical role in directing the regioselectivity, favoring the formation of the desired linear aldehyde product over its branched isomer.[3]

-

Stabilize Catalytic Intermediates: The rigid backbone of Xantphos-type ligands can stabilize coordinatively unsaturated intermediates that are crucial for catalytic activity.

Quantitative Analysis: Bite Angle vs. Catalytic Performance

The following table summarizes the calculated natural bite angles for a series of Xantphos-type ligands and their corresponding performance in the rhodium-catalyzed hydroformylation of 1-octene. This data clearly illustrates the correlation between the bite angle and both the selectivity for the linear aldehyde (l:b ratio) and the catalytic activity (Turnover Frequency - TOF).

| Ligand | Backbone Bridge (X) | Natural Bite Angle (βn, °) | l:b Ratio | TOF (mol/mol·h) |

| DPEphos | O | 102.2 | 23.8 | 1200 |

| Sixantphos | SiMe₂ | 107.0 | 49.0 | 1400 |

| Xantphos | CMe₂ | 111.4 | 98.3 | 1600 |

| N-Xantphos | NH | 114.2 | >99 | 1800 |

| Thixantphos | S | 112.0 | 97.1 | 1500 |

| Benzoxantphos | Fused Benzene | 120.6 | 95.2 | 1000 |

Data compiled from studies on rhodium-catalyzed hydroformylation of 1-octene.

As the data indicates, there is a clear trend of increasing selectivity for the linear aldehyde with an increasing natural bite angle, peaking with N-Xantphos. This highlights the exceptional performance of the N-H substituted backbone in creating an optimal coordination environment for this specific transformation.

Significance in Drug Development

The precise control over reaction outcomes afforded by N-Xantphos and its derivatives is of immense value in the pharmaceutical industry. The ability to selectively synthesize complex molecules, such as arylated amines and heterocycles, is fundamental to the construction of active pharmaceutical ingredients (APIs).[4] The high efficiency and selectivity of N-Xantphos-based catalytic systems contribute to more sustainable and cost-effective synthetic routes for novel drug candidates.

Experimental Protocols

Synthesis of N-Xantphos (4,5-Bis(diphenylphosphino)phenoxazine)

Materials:

-

Phenoxazine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

To a solution of phenoxazine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add TMEDA (2.2 eq).

-

Slowly add n-BuLi (2.2 eq) to the solution while maintaining the temperature at 0 °C. The solution will typically turn deep red, indicating the formation of the dianion.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Cool the reaction mixture to -78 °C and slowly add a solution of chlorodiphenylphosphine (2.2 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Xantphos as a white to off-white solid.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination using N-Xantphos

Materials:

-

Aryl halide (e.g., aryl chloride or bromide)

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

N-Xantphos ligand

-

Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%), N-Xantphos (1.1-1.5 eq relative to Pd), and the strong base (1.2-1.5 eq relative to the aryl halide).

-

Add the aryl halide (1.0 eq) and the amine (1.1-1.2 eq).

-

Add the anhydrous solvent (e.g., toluene or dioxane).

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time (monitored by TLC or GC/MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the N-Xantphos ligand.

References

solubility and stability of N-Xantphos ligand

An In-depth Technical Guide on the Solubility and Stability of the N-Xantphos Ligand

Introduction

N-Xantphos, with the chemical name 4,6-Bis(diphenylphosphino)phenoxazine, is a highly effective bidentate phosphine ligand. It is a functionalized analog of the widely used Xantphos ligand, distinguished by the nitrogen atom in the xanthene backbone[1]. This structural modification allows for deprotonation, which is crucial for its application in catalysis[2]. N-Xantphos is primarily employed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. A key advantage of catalyst systems incorporating N-Xantphos is their ability to facilitate reactions under mild conditions, such as room temperature, even with challenging substrates like unactivated aryl chlorides[2][3]. The ligand's performance is often attributed to its greater air and oxidative stability compared to many sensitive alkylphosphines[2][3]. This guide provides a comprehensive overview of the solubility and stability characteristics of N-Xantphos, supported by experimental protocols and data.

Solubility Profile

Table 1: Solubility of N-Xantphos in Various Solvents

| Solvent | Solubility | Concentration | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | 20 mg/mL (36.26 mM) | Requires ultrasonication and warming to 60°C | [1] |

| Common Organic Solvents | Good Solubility | Not Specified | Not Specified | [4] |

| Non-polar Solvents (e.g., Toluene, Benzene, Dichloromethane) | Soluble | Not Specified | General observation for similar Xantphos-type ligands | [5] |

Note: The palladium complex of deprotonated N-Xantphos, Pd(NiXantphos)₂, has been noted to be insoluble in common organic solvents, which can be a factor in catalyst behavior and removal[2].

Stability Profile

N-Xantphos and its resulting palladium precatalysts are known for their notable stability, which simplifies handling and storage procedures compared to more sensitive phosphine ligands.

Table 2: Stability of N-Xantphos under Various Conditions

| Condition | Stability | Notes | Source |

| Air / Oxygen | Stable | Exhibits greater air and oxidative stability relative to many alkylphosphines. | [2][3][4] |

| Moisture | Stable | Precatalysts are generally moisture-stable. | [4] |

| Thermal | Thermally-stable | Can withstand typical reaction temperatures; however, prolonged exposure to high temperatures may lead to decomposition. | [4] |

| Storage (Short-term) | Stable at 2-8°C | Recommended storage temperature for the solid ligand. | |

| Storage (Long-term, in solution) | Stable at -80°C (6 months) or -20°C (1 month) | Stock solutions should be stored under nitrogen and protected from light. | [1] |

| Chemical (Acids/Bases) | May Decompose | Susceptible to decomposition under strong acid or strong alkali conditions. | [5] |

Experimental Protocols

Protocol for Solubility Determination (Visual Inspection Method)

This protocol describes a standardized procedure for determining the qualitative and semi-quantitative solubility of N-Xantphos in a given solvent. The method is adapted from general laboratory procedures for solubility testing[6][7].

Materials:

-

N-Xantphos solid

-

Test solvent (e.g., DMSO, Toluene, THF)

-

Analytical balance

-

Clear glass vials with caps

-

Vortex mixer

-

Ultrasonic water bath

-

Pipettes and graduated cylinders

Procedure:

-

Preparation: Weigh approximately 10.0 mg of N-Xantphos into a clear glass vial. Record the exact weight.

-

Initial Solvent Addition: Add the test solvent to the vial in a stepwise manner. Begin by adding 0.5 mL of the solvent to achieve an initial concentration of 20 mg/mL[6].

-

Mechanical Agitation: Cap the vial securely and vortex the mixture for 1-2 minutes at room temperature[6][7].

-

Visual Inspection: After vortexing, visually inspect the solution against a well-lit, contrasting background (e.g., a black background for a light-colored solid) to check for any undissolved particles[7]. If the solid is completely dissolved, the ligand is considered soluble at that concentration.

-

Sonication (If Necessary): If the ligand is not fully dissolved, place the vial in an ultrasonic water bath for up to 15 minutes[7]. After sonication, vortex again for 10 seconds and repeat the visual inspection.

-

Dilution for Insoluble Compounds: If the compound remains undissolved at 20 mg/mL, dilute the suspension by adding more solvent to reach a lower target concentration (e.g., add solvent to a total volume of 5.0 mL to test solubility at 2 mg/mL) and repeat steps 3-5[6].

-

Documentation: Record the final concentration at which the N-Xantphos fully dissolves. If it does not dissolve at the lowest tested concentration, it is reported as "insoluble" or "sparingly soluble" under the tested conditions.

Protocol for Stability Assessment (Stress Testing)

This protocol outlines a method to assess the stability of N-Xantphos under specific environmental conditions (e.g., air exposure, elevated temperature). Stability is evaluated by analyzing the purity of the ligand after a defined period using an appropriate analytical technique like ³¹P NMR spectroscopy.

Materials:

-

N-Xantphos solid

-

Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

Vials

-

Oven or temperature-controlled chamber

-

Analytical balance

-

NMR spectrometer

Procedure:

-

Initial Analysis (T=0): Prepare a solution of N-Xantphos in a deuterated solvent at a known concentration. Acquire a baseline ³¹P NMR spectrum. The spectrum of the pure ligand should show a characteristic signal. Note the chemical shift and integration.

-

Sample Preparation for Stress Test: Weigh a precise amount of N-Xantphos into two separate vials.

-

Control Sample: Seal one vial under an inert atmosphere (e.g., nitrogen or argon) and store it at the recommended temperature (2-8°C), protected from light.

-

Test Sample: Leave the second vial open to the atmosphere or place it in a temperature-controlled oven set to a desired stress temperature (e.g., 80°C) for a predetermined duration (e.g., 24, 48, or 72 hours)[3].

-

-

Post-Stress Analysis: After the specified time, allow the test sample to cool to room temperature.

-

NMR Analysis: Dissolve the contents of both the control and test vials in the same amount of the same deuterated solvent used for the initial analysis.

-

Acquire Spectra: Obtain ³¹P NMR spectra for both the control and test samples under identical acquisition parameters.

-

Data Interpretation: Compare the spectrum of the test sample to the control and the initial (T=0) spectra. The appearance of new peaks or a significant decrease in the integration of the original N-Xantphos peak indicates degradation. The percentage of remaining ligand can be calculated by comparing the integration of the main peak to the sum of all phosphorus-containing species.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for solubility determination by visual inspection.

Caption: Key environmental and chemical factors affecting ligand stability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. chembk.com [chembk.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

N-Xantphos safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for N-Xantphos (4,6-Bis(diphenylphosphino)-10H-phenoxazine), a crucial ligand in modern synthetic chemistry. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Core Safety Data

N-Xantphos is a combustible solid and requires careful handling to avoid irritation and other health effects.[1][2] The following tables summarize the key safety information.

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[3][5] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5] | |

| P319 | Get medical help if you feel unwell.[4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3][5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | (C₆H₃)₂NHO(P(C₆H₅)₂)₂[1][2] |

| Molecular Weight | 551.55 g/mol [1][2] |

| Appearance | Solid |

| Melting Point | 256-262 °C[1][2] |

| Storage Temperature | 2-8°C[1][2] |

Experimental Protocol: Representative Buchwald-Hartwig Amination

N-Xantphos is a key ligand in various cross-coupling reactions, including the Buchwald-Hartwig amination.[1][2] The following is a generalized protocol for the palladium-catalyzed amination of an aryl halide. Note: This is a representative protocol and should be adapted and optimized for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

-

N-Xantphos (1.5-3 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

-

Reaction Setup: To a dry Schlenk flask, add the palladium source, N-Xantphos, and the base.

-

Reagent Addition: Add the aryl halide and the amine to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature to 110 °C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble salts. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualized Workflows

N-Xantphos Handling and Storage Workflow

The following diagram outlines the standard procedure for handling and storing N-Xantphos safely.

Caption: Workflow for the safe storage, handling, and spill response for N-Xantphos.

First Aid Procedures for N-Xantphos Exposure

This diagram outlines the immediate first aid measures to be taken in case of exposure to N-Xantphos.

Caption: First aid measures for different routes of exposure to N-Xantphos.

References

A Deep Dive into the Electronic Landscape of N-Xantphos Ligands: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

The N-Xantphos ligand scaffold, a class of organophosphorus compounds, has garnered significant attention in the realm of catalysis, particularly in cross-coupling reactions that are fundamental to medicinal chemistry and materials science. The electronic properties of these ligands are paramount to their catalytic efficacy, governing the reactivity and stability of the metal complexes they form. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the nuanced electronic characteristics of N-Xantphos ligands, offering a valuable resource for the rational design of more efficient catalysts.

The Influence of the Nitrogen Substituent: Deprotonatable vs. Non-Deprotonatable N-Xantphos

A key feature of certain N-Xantphos ligands is the ability of the nitrogen atom to be deprotonated, which can dramatically alter the electronic properties of the ligand and, consequently, the reactivity of the resulting metal catalyst. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying these electronic changes.

A seminal study focused on NiXantphos, a deprotonatable N-Xantphos ligand, and its N-benzyl derivative (N-Bn-NiXantphos), which cannot be deprotonated. DFT calculations revealed that deprotonation of NiXantphos leads to a significant increase in the electron-donating ability of the ligand.[1] This enhanced electron-donating character is crucial for facilitating challenging catalytic steps, such as the oxidative addition of unactivated aryl chlorides to a palladium center.[1] In contrast, the N-Bn-NiXantphos ligand, being non-deprotonatable, results in a less electron-rich palladium center, which is less effective in activating inert substrates.[1]

Quantitative Electronic Analysis

Natural Bond Orbital (NBO) analysis has been employed to quantify the changes in atomic charges upon deprotonation and N-substitution. The calculated natural charges on the phosphorus and oxygen atoms of NiXantphos, its deprotonated anion, and N-Bn-NiXantphos provide a clear picture of the electronic redistribution within the ligand framework.

| Ligand | Natural Charge on Phosphorus (qP) | Natural Charge on Oxygen (qO) |

| Neutral NiXantphos | 0.918 - 0.930 | -0.499 - -0.517 |

| Deprotonated NiXantphos Anion | Data not explicitly provided, but described as comparable to the neutral form. | Data not explicitly provided, but described as comparable to the neutral form. |

| N-Bn-NiXantphos | Data not explicitly provided, but described as comparable to the neutral form. | Data not explicitly provided, but described as comparable to the neutral form. |

Table 1: DFT Calculated Natural Charges for Members of the Xantphos Ligand Family. The small ranges of natural charges suggest that the electronic structure at the phosphorus and oxygen atoms is largely unchanged upon deprotonation of NiXantphos.[1]

Modulating Electronic Properties Beyond the Nitrogen Atom

The electronic character of N-Xantphos ligands can be further tuned by modifying the substituents on the phosphorus atoms. This approach allows for a finer control over the ligand's electron-donating ability and steric profile.

Theoretical studies on tert-butyl substituted Xantphos (t-Bu-Xantphos) ligands have shown that the introduction of bulky and electron-donating tert-butyl groups on the phosphorus atoms significantly increases the ligand's basicity compared to the parent phenyl-substituted Xantphos.[2] This increased basicity translates to a more electron-rich metal center, which can be beneficial for certain catalytic applications. DFT calculations have also been used to determine the natural bite angles of these ligands, a crucial parameter that influences the geometry and reactivity of the corresponding metal complexes.[2]

Conversely, the introduction of electron-withdrawing groups on the phosphine's aryl substituents can create more electron-deficient ligands. For instance, a Xantphos ligand bearing 3,5-(bis)trifluoromethylphenyl groups on the phosphorus atoms has been shown to be highly effective in the N-arylation of ureas.[3] This suggests that for certain reactions, a more electrophilic metal center, resulting from coordination to an electron-deficient ligand, is desirable.

| Ligand Type | Calculated Natural Bite Angle |

| Ph-Xantphos | 111.89° - 114.18° |

| t-Bu-Xantphos | 126.80° - 127.56° |

Table 2: Calculated Natural Bite Angles of Phenyl- and tert-Butyl-Substituted Xantphos Ligands. The larger bite angle of the t-Bu-Xantphos ligands is attributed to the increased steric bulk of the tert-butyl substituents.[2]

Computational and Experimental Protocols

Density Functional Theory (DFT) Calculations

The theoretical data presented in this guide were primarily obtained through DFT calculations. A typical computational protocol for studying the electronic properties of N-Xantphos ligands involves the following steps:

-

Geometry Optimization: The molecular geometry of the ligand is optimized in the gas phase using a specific functional and basis set. A commonly used level of theory is B3LYP with the 6-31G* basis set for all atoms.[1]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Once a stable geometry is obtained, various electronic properties can be calculated. This includes:

-

Natural Bond Orbital (NBO) Analysis: To determine the natural atomic charges and analyze donor-acceptor interactions within the molecule.[1]

-

Frontier Molecular Orbital (FMO) Analysis: To determine the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the ligand's reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

-

Time-Dependent Density Functional Theory (TD-DFT) Calculations

For studying the excited-state properties and absorption spectra of N-Xantphos-containing metal complexes, TD-DFT calculations are employed.[4] This method allows for the prediction of electronic transitions and provides insights into the nature of the excited states, which is particularly relevant for applications in photoredox catalysis and materials science.

Visualizing the Theoretical Framework

Logical Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational study of N-Xantphos electronic properties.

Key Electronic Features of N-Xantphos

The following diagram highlights the key electronic features of an N-substituted Xantphos ligand that are investigated in theoretical studies.

References

N-Xantphos: A Technical Guide to its Discovery, History, and Application in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Xantphos, chemically known as 4,5-bis(diphenylphosphino)-10H-phenoxazine, is a highly effective bidentate phosphine ligand that has garnered significant attention in the field of catalysis. As a functionalized analogue of the renowned Xantphos ligand, N-Xantphos distinguishes itself through the presence of a deprotonatable N-H moiety within its phenoxazine backbone. This structural feature is pivotal to its unique reactivity, enabling the formation of highly active catalysts for a range of cross-coupling reactions, most notably the palladium-catalyzed amination and arylation of unactivated aryl chlorides at room temperature. This in-depth technical guide provides a comprehensive overview of the discovery and history of N-Xantphos, detailed experimental protocols for its synthesis and key applications, a summary of its performance in various catalytic systems, and an exploration of its derivatives.

Discovery and History

The development of N-Xantphos is rooted in the broader history of xanthene-based ligands, which are prized for their wide bite angles and the resulting ability to promote specific catalytic transformations. The parent ligand, Xantphos, was first reported in the 1990s and quickly became a staple in catalysis.

While the seminal 2014 publication by Zhang, Maldonato, and Walsh in the Journal of the American Chemical Society highlighted the remarkable catalytic activity of N-Xantphos (referred to as NiXantphos in the paper) in challenging cross-coupling reactions, the ligand's first synthesis predates this work.[1] The crystal structure of 4,5-bis(diphenylphosphino)phenoxazine was reported in 2008 by Marimuthu, Bala, and Friedrich, who noted that its synthesis had been described in earlier literature.[2] Tracing these references leads to the work of van der Veen et al. in 2000 and, even earlier, to a 1989 publication by Antonio et al., which appears to be the first report of the synthesis of this class of diphosphine ligands derived from phenoxazine.

The key innovation of N-Xantphos lies in the replacement of the 9,9-dimethyl group of Xantphos with a nitrogen atom, introducing an N-H bond. This seemingly subtle change proved to be a significant advancement. The Walsh group demonstrated that the N-H proton could be readily removed by a base, leading to a deprotonated ligand that forms a highly reactive heterobimetallic catalyst with palladium. This "deprotonative cross-coupling process" (DCCP) was shown to be exceptionally effective for the room-temperature arylation of unactivated aryl chlorides, a notoriously difficult transformation.[1] The deprotonation of the ligand is believed to increase the electron density at the metal center, thereby facilitating the oxidative addition of the aryl chloride, which is often the rate-limiting step in the catalytic cycle.[1]

Synthesis of N-Xantphos

The synthesis of N-Xantphos (4,5-bis(diphenylphosphino)phenoxazine) can be achieved through a multi-step process starting from phenoxazine. While the original 1989 protocol by Antonio et al. provides the foundational method, subsequent publications have offered variations and optimizations. Below is a representative experimental protocol adapted from literature reports.

Experimental Protocol: Synthesis of 4,5-bis(diphenylphosphino)phenoxazine (N-Xantphos)

This procedure involves the lithiation of phenoxazine followed by reaction with chlorodiphenylphosphine.

Materials:

-

Phenoxazine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Lithiation of Phenoxazine: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenoxazine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add TMEDA (2.2 eq) followed by the dropwise addition of n-BuLi (2.2 eq). Stir the reaction mixture at room temperature for 12-18 hours. The formation of a precipitate indicates the dilithiation of the phenoxazine core at the 4 and 6 positions.

-

Phosphinylation: Cool the reaction mixture back to -78 °C. Slowly add a solution of chlorodiphenylphosphine (2.2 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: a mixture of hexanes and ethyl acetate, with a gradual increase in polarity) to yield 4,5-bis(diphenylphosphino)phenoxazine as a solid.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Applications and Performance

N-Xantphos has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. Its efficacy is particularly notable in reactions involving traditionally challenging substrates like unactivated aryl chlorides.

Deprotonative Cross-Coupling Process (DCCP)

The hallmark application of N-Xantphos is in the Deprotonative Cross-Coupling Process (DCCP), as extensively detailed by the Walsh group.[1] In this process, a strong base deprotonates both the N-H group of the ligand and the acidic C-H bond of the coupling partner (e.g., a diarylmethane). The resulting anionic ligand and carbanion then participate in the palladium-catalyzed cycle.

A key study compared the performance of N-Xantphos with its parent ligand, Xantphos, and a non-deprotonatable N-benzylated derivative (N-Bn-NiXantphos) in the cross-coupling of diphenylmethane with 4-chlorotoluene at room temperature. The results, summarized in the table below, underscore the critical role of the deprotonatable N-H group.

| Ligand | Base | Yield (%)[1] |

| N-Xantphos | KHMDS | 91 |

| Xantphos | KHMDS | <1 |

| N-Bn-NiXantphos | KHMDS | <1 |

Reaction conditions: Pd(OAc)₂, ligand, base, diphenylmethane, 4-chlorotoluene, THF, room temperature.

This dramatic difference in reactivity highlights that the deprotonation of N-Xantphos is essential for the high efficiency of the catalytic system at room temperature.[1]

Buchwald-Hartwig Amination

N-Xantphos has also proven to be a highly effective ligand for the Buchwald-Hartwig amination of unactivated aryl chlorides. This reaction is of significant importance in the synthesis of pharmaceuticals and other fine chemicals. The electron-rich nature of the deprotonated N-Xantphos-palladium complex is thought to facilitate the challenging oxidative addition of the C-Cl bond.

Mechanistic Insights: The Deprotonative Cross-Coupling Cycle

The proposed catalytic cycle for the DCCP of a diarylmethane with an aryl chloride using a Pd/N-Xantphos catalyst is illustrated below.

Caption: Proposed catalytic cycle for the Deprotonative Cross-Coupling Process (DCCP).

The cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex bearing the deprotonated N-Xantphos ligand (L⁻). The resulting Pd(II) species is then proposed to undergo a transmetalation-like step with the deprotonated substrate (R⁻), followed by reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.

Derivatives and Evolution

The core structure of N-Xantphos has been modified to fine-tune its properties and expand its applications. One notable example is the development of polymer-supported N-Xantphos ligands. For instance, an N-Xantphos-styrene monomer has been synthesized and copolymerized to create amphiphilic nanoreactors for catalysis in aqueous media.[3] This approach allows for catalyst recycling and facilitates reactions in environmentally benign solvents.

Experimental Protocol: Synthesis of N-(4-styrylmethyl)-4,5-bis(diphenylphosphino)phenoxazine

This protocol describes the synthesis of a polymerizable N-Xantphos derivative.[3]

Materials:

-

4,5-bis(diphenylphosphino)phenoxazine (N-Xantphos)

-

Sodium hydride (NaH)

-

4-Chloromethylstyrene

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Deprotonation of N-Xantphos: To a solution of N-Xantphos (1.0 eq) in anhydrous DMF under an inert atmosphere, add NaH (2.0 eq). Heat the mixture at 70 °C for 1.5 hours.

-

Alkylation: Cool the reaction mixture to room temperature and add 4-chloromethylstyrene (2.0 eq). Heat the mixture at 60 °C for 18 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The resulting solid can be washed with degassed cyclohexane and dried under vacuum to yield the N-functionalized product.

Conclusion

N-Xantphos represents a significant advancement in the design of bidentate phosphine ligands. Its unique deprotonatable N-H functionality enables a novel mode of catalytic activation, the Deprotonative Cross-Coupling Process, which has proven highly effective for challenging transformations such as the room-temperature arylation of unactivated aryl chlorides. The ongoing development of N-Xantphos derivatives for applications such as aqueous catalysis further underscores the versatility and potential of this ligand scaffold. For researchers in organic synthesis and drug development, N-Xantphos offers a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions.

References

- 1. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

N-Xantphos in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Xantphos (4,6-bis(diphenylphosphino)phenoxazine) is a specialized bidentate phosphine ligand renowned for its ability to facilitate challenging palladium-catalyzed cross-coupling reactions. Its unique structural feature is a deprotonatable N-H moiety within the phenoxazine backbone. This characteristic allows for the formation of a highly active, anionic L-type ligand under basic conditions, often referred to as NiXantphos, which can significantly enhance the catalytic activity of palladium, particularly in reactions involving unactivated aryl chlorides at room temperature.[1][2]

These application notes provide an overview of the use of N-Xantphos in key palladium-catalyzed cross-coupling reactions, complete with detailed experimental protocols and data to support its efficacy.

Key Applications

The Pd/N-Xantphos catalytic system has demonstrated exceptional performance in several critical cross-coupling reactions:

-

Buchwald-Hartwig Amination: N-Xantphos has been identified as a highly active ligand for the amination of unactivated aryl chlorides, a notoriously difficult transformation.[3][4] The deprotonated N-Xantphos ligand promotes the oxidative addition of the aryl chloride to the Pd(0) center, a key step in the catalytic cycle.

-

Deprotonative Cross-Coupling Process (DCCP): This novel application utilizes the deprotonated form of N-Xantphos (NiXantphos) to catalyze the coupling of weakly acidic C-H bonds with aryl halides.[1][2] This has been effectively used to synthesize triarylmethanes from diarylmethanes and aryl chlorides at room temperature.[1]

-

Sonogashira Coupling: The Pd/N-Xantphos system, in conjunction with a copper(I) co-catalyst, has been shown to be an efficient catalyst for the coupling of terminal alkynes with aryl halides.[5]

-

Suzuki-Miyaura Coupling: While less documented than its application in C-N bond formation, N-Xantphos can also be employed as a ligand in Suzuki-Miyaura couplings for the formation of biaryl compounds.

Data Presentation

Table 1: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (0.05) | N-Xantphos (0.1) | NaOtBu | Toluene | 100 | 2 | 98 |

| 2 | Chlorobenzene | Di-n-butylamine | Pd₂(dba)₃ (0.05) | N-Xantphos (0.1) | NaOtBu | Toluene | 100 | 3 | 95 |

| 3 | 4-Chloroanisole | Aniline | Pd₂(dba)₃ (0.1) | N-Xantphos (0.2) | NaOtBu | Toluene | 100 | 18 | 85 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂ (1) | N-Xantphos (1.5) | K₃PO₄ | Dioxane | 100 | 12 | 92 |

| 5 | 2-Chloropyridine | n-Hexylamine | Pd(OAc)₂ (1) | N-Xantphos (1.5) | Cs₂CO₃ | Toluene | 80 | 24 | 78 |

Data compiled from representative results in the literature. Conditions and yields are substrate-dependent.

Table 2: Deprotonative Cross-Coupling of Diarylmethanes with Aryl Chlorides

| Entry | Diarylmethane | Aryl Chloride | Pd(OAc)₂ (mol%) | N-Xantphos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diphenylmethane | 4-Chlorotoluene | 2.5 | 5.0 | KN(SiMe₃)₂ | THF | 24 | 12 | 91 |

| 2 | Diphenylmethane | 1-Chloro-4-methoxybenzene | 2.5 | 5.0 | KN(SiMe₃)₂ | THF | 24 | 12 | 88 |

| 3 | 4-Methoxydiphenylmethane | 4-Chlorotoluene | 5.0 | 10.0 | KN(SiMe₃)₂ | THF | 24 | 18 | 85 |

| 4 | Diphenylmethane | 2-Chloropyridine | 5.0 | 10.0 | LiN(SiMe₃)₂ | THF | 24 | 24 | 75 |

| 5 | Fluorene | 4-Chlorotoluene | 2.5 | 5.0 | KN(SiMe₃)₂ | THF | 24 | 10 | 94 |

Data based on the findings of Zhang et al. in J. Am. Chem. Soc. 2014, 136, 17, 6276–6287.[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

This protocol is a representative example for the amination of an unactivated aryl chloride with a secondary amine.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

N-Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Aryl chloride

-

Amine

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.05 mol%), N-Xantphos (0.1 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (2 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for the time indicated by TLC or GC/MS analysis (typically 2-18 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.

-

Wash the filter cake with additional ethyl acetate (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

Protocol 2: General Procedure for the Deprotonative Cross-Coupling Process (DCCP)

This protocol describes the synthesis of triarylmethanes from diarylmethanes and aryl chlorides.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Xantphos

-

Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂)

-

Diarylmethane

-

Aryl chloride

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a glovebox, add Pd(OAc)₂ (2.5 mol%) and N-Xantphos (5.0 mol%) to an oven-dried vial.

-

Add anhydrous THF (1 mL) and stir the mixture for 5 minutes.

-

In a separate vial, dissolve the diarylmethane (0.2 mmol) and the aryl chloride (0.4 mmol) in anhydrous THF (1 mL).

-

Add the diarylmethane/aryl chloride solution to the catalyst mixture.

-

Add a solution of KN(SiMe₃)₂ (0.6 mmol) in THF to the reaction vial.

-

Seal the vial and stir the reaction mixture at room temperature (24 °C) for 10-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the triarylmethane product.

Protocol 3: General Procedure for Sonogashira Coupling

This is a representative protocol for the coupling of a terminal alkyne with an aryl bromide.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Xantphos

-

Copper(I) iodide (CuI)

-

Aryl bromide

-

Terminal alkyne

-

Triethylamine (Et₃N)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%), N-Xantphos (1.5 mol%), and CuI (2 mol%).

-

Add anhydrous DMF (3 mL), followed by the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water (10 mL).

-

Extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles and a general workflow for a Pd/N-Xantphos catalyzed reaction.

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Deprotonative Cross-Coupling (DCCP) Pathway.

Caption: General Experimental Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Xantphos in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the N-Xantphos ligand in the palladium-catalyzed Buchwald-Hartwig amination reaction. This document includes detailed protocols, quantitative data on substrate scope, and visualizations of the reaction mechanism and experimental workflow, designed to facilitate the application of this powerful C-N bond-forming methodology in research and development settings.

Introduction to N-Xantphos in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides. The choice of ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope.

While the parent ligand, Xantphos, is widely used, it is often inefficient for the coupling of less reactive, electron-rich, or sterically hindered aryl chlorides.[1][2] N-Xantphos (also referred to as NIXANTPHOS in some literature) has emerged as a highly effective alternative, demonstrating superior performance in the amination of challenging unactivated aryl chlorides.[1][2] Its unique electronic and steric properties allow for efficient catalytic turnover with low catalyst loadings, making it an invaluable tool for the synthesis of a wide range of arylamines.

Data Presentation: Substrate Scope of N-Xantphos in Buchwald-Hartwig Amination

The following tables summarize the performance of the N-Xantphos ligand in the Buchwald-Hartwig amination of various aryl chlorides with different amines. The data is compiled from peer-reviewed literature and demonstrates the broad applicability of this catalyst system.

Table 1: Coupling of Various Aryl Chlorides with N-Methyl-o-toluidine

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | Chlorobenzene | N-methyl-N-phenyl-2-toluidine | 85 |

| 2 | 3-Chloropyridine | N-methyl-N-(3-pyridyl)-2-toluidine | 84 |

| 3 | 4-Chlorotoluene | N-(4-methylphenyl)-N-methyl-2-toluidine | 92 |

| 4 | 4-tert-Butyl-chlorobenzene | N-(4-tert-butylphenyl)-N-methyl-2-toluidine | 95 |

| 5 | 4-Chloroanisole | N-(4-methoxyphenyl)-N-methyl-2-toluidine | 96 |

| 6 | 3-Chlorobenzotrifluoride | N-methyl-N-(3-trifluoromethylphenyl)-2-toluidine | 91 |

Reaction Conditions: 1.0 mol% Pd(NIXANTPHOS) precatalyst, 1.2 equiv. LiN(SiMe₃)₂, DME, 12 h, room temperature.

Table 2: Coupling of Chlorobenzene with Various Amines

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 4-Phenylmorpholine | 93 |

| 2 | N-Methylaniline | N-Methyl-N-phenylaniline | 88 |

| 3 | Indoline | 1-Phenylindoline | 94 |

| 4 | Aniline | Diphenylamine | 82 |

| 5 | Dibenzylamine | N,N-Dibenzylaniline | 89 |

Reaction Conditions: 1.0 mol% Pd(NIXANTPHOS) precatalyst, 1.2 equiv. LiN(SiMe₃)₂, DME, 12 h, room temperature.

Experimental Protocols

The following are detailed experimental protocols for the Buchwald-Hartwig amination using a preformed Pd(NIXANTPHOS) catalyst.

General Procedure A: For the Coupling of Aryl Chlorides with Secondary Amines

This protocol is suitable for the reactions detailed in Table 1.

Materials:

-

Pd(NIXANTPHOS) precatalyst

-

Aryl chloride (1.0 equiv.)

-

Secondary amine (1.2 equiv.)

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 equiv.)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Nitrogen gas supply

-

Microwave vial or Schlenk tube

Procedure:

-

In a glovebox, to a microwave vial, add the Pd(NIXANTPHOS) precatalyst (0.005 mmol, 1.0 mol%).

-

Add the secondary amine (0.60 mmol, 1.2 equiv.) and the aryl chloride (0.50 mmol, 1.0 equiv.).

-

Add 1,2-dimethoxyethane (0.5 mL).

-

Add LiN(SiMe₃)₂ (100.4 mg, 0.60 mmol, 1.2 equiv.).

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, open the vial to the air and quench the reaction with a few drops of water.

-

Pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate (5.0 mL).

-

Concentrate the combined organic layers in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

General Procedure B: For the Coupling of Chlorobenzene with Various Amines

This protocol is suitable for the reactions detailed in Table 2.

Materials:

-

Pd(NIXANTPHOS) precatalyst

-

Chlorobenzene (1.0 equiv.)

-

Amine (1.2 equiv.)

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 equiv.)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Nitrogen gas supply

-

Microwave vial or Schlenk tube

Procedure:

-

In a glovebox, to a microwave vial, add the Pd(NIXANTPHOS) precatalyst (0.01 mmol, 1.0 mol%).

-

Add the amine (1.2 mmol, 1.2 equiv.) and chlorobenzene (102.0 µL, 1.0 mmol, 1.0 equiv.).

-

Add 1,2-dimethoxyethane (1.0 mL).

-

Add LiN(SiMe₃)₂ (200.8 mg, 1.2 mmol, 1.2 equiv.).

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Follow steps 7-10 from General Procedure A for workup and purification.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with N-Xantphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of ligand is critical for the success of this palladium-catalyzed reaction, influencing catalyst stability, reactivity, and substrate scope. N-Xantphos (4,6-Bis(diphenylphosphino)-10H-phenoxazine) is a specialized diphosphine ligand featuring a phenoxazine backbone. This structure imparts distinct electronic and steric properties that can be advantageous in specific Suzuki-Miyaura coupling applications, particularly in aqueous media and with challenging substrates. These notes provide a detailed protocol for the application of N-Xantphos in Suzuki-Miyaura coupling reactions.

Catalytic Cycle and the Role of N-Xantphos

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) species reacts with the organohalide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (R'-B(OR)2) exchanges its organic group with the halide on the palladium center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond (R-R'), regenerating the Pd(0) catalyst.

N-Xantphos, as a bidentate ligand, coordinates to the palladium center, stabilizing the catalytic species and modulating its reactivity throughout the catalytic cycle. The specific electronic properties of the phenoxazine core can influence the rates of oxidative addition and reductive elimination, while its steric bulk can promote the desired coupling process.

Experimental Protocols

Due to the specialized nature of N-Xantphos, a universally "standard" protocol is not as widely documented as for more common ligands. Below are two detailed protocols: a general procedure adapted from best practices with similar phosphine ligands for broad applicability in organic synthesis, and a specific, published protocol for DNA-compatible Suzuki-Miyaura coupling in an aqueous environment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Organic Solvents

This protocol is a representative procedure for the coupling of aryl halides with arylboronic acids using N-Xantphos in a standard organic solvent system. Optimization of the palladium source, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

N-Xantphos ligand

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Arylboronic acid

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (0.5-2 mol%), N-Xantphos (1-4 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-